molecular formula C8H4F3N3O2 B2552637 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2060593-56-6

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2552637
CAS RN: 2060593-56-6
M. Wt: 231.134
InChI Key: HSTGOYTZJAHMLL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound . It is a part of the triazole family, which are nitrogenous heterocyclic moieties that have a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis process often involves the union of a great number of potential synthetic substances in laboratories around the world . The synthesis of triazolo[1,5-a]pyrimidines has been reported in the literature , and the process often involves specific reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is characterized by the presence of a triazole nucleus, which contains two carbon and three nitrogen atoms . The structure also includes a trifluoromethyl group (CF3) and a carboxylic acid group (COOH) .


Chemical Reactions Analysis

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid include its empirical formula (C7H4F3NO2), molecular weight (191.11), and its form as a powder . Its melting point is reported to be between 133-137 °C .

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . It is a part of a class of compounds known as 1,2,4-triazolo[1,5-a]pyridines, which are synthesized from enaminonitriles and benzohydrazides . The synthesis process involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, a core structure in this compound, is found in numerous natural products exhibiting immense biological activities . It is an actively pursued area of research in medicinal chemistry .

Pharmacological Activities

This compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitors have potential applications in the treatment of various diseases.

Treatment of Diseases

These types of compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . This makes them valuable in the field of drug discovery and development.

Material Sciences

Apart from their biological activities, these types of compounds also have various applications in the material sciences fields . However, the exact applications in this field are not specified in the sources.

RNase H Inhibition

1,2,4-Triazolo[1,5-a]pyrimidines, a related class of compounds, have been studied as a novel class of inhibitors of the RNase H enzyme . Although it’s not directly mentioned, there’s a possibility that “5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” might also exhibit similar activity.

Mechanism of Action

The mechanism of action of triazole compounds often involves their ability to bind with a variety of enzymes and receptors in the biological system . This binding capability allows them to exhibit a wide range of biological activities .

Safety and Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3, which refers to specific target organ toxicity - single exposure, category 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Future Directions

The future directions for the study of triazole compounds like 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5-12-6(7(15)16)13-14(4)5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTGOYTZJAHMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

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